molecular formula C11H15NO3 B14545341 Acetamide, 2,2-dimethoxy-N-(phenylmethyl)- CAS No. 62373-64-2

Acetamide, 2,2-dimethoxy-N-(phenylmethyl)-

Cat. No.: B14545341
CAS No.: 62373-64-2
M. Wt: 209.24 g/mol
InChI Key: MMXLGGLOHDUYTD-UHFFFAOYSA-N
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Description

Acetamide, 2,2-dimethoxy-N-(phenylmethyl)- is an organic compound with the molecular formula C11H15NO3 It is a derivative of acetamide, where the hydrogen atoms on the nitrogen are replaced by a phenylmethyl group and the hydrogen atoms on the carbon adjacent to the nitrogen are replaced by methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2,2-dimethoxy-N-(phenylmethyl)- typically involves the reaction of methyl 2,2-dimethoxyacetate with benzylamine. The reaction proceeds under mild conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to yield the desired acetamide derivative .

Industrial Production Methods

Industrial production methods for Acetamide, 2,2-dimethoxy-N-(phenylmethyl)- are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2,2-dimethoxy-N-(phenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the acetamide can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) or alkoxides (RO-) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Acetamide, 2,2-dimethoxy-N-(phenylmethyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The specific mechanism of action for Acetamide, 2,2-dimethoxy-N-(phenylmethyl)- is not well-documented. its effects are likely mediated through interactions with various molecular targets, such as enzymes or receptors, depending on its structural features. The methoxy groups and phenylmethyl moiety may play a role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, 2,2-dimethoxy-N-(phenylmethyl)- is unique due to the presence of two methoxy groups adjacent to the acetamide nitrogen, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other acetamide derivatives and may confer specific properties that are valuable in research and industrial applications.

Properties

CAS No.

62373-64-2

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

N-benzyl-2,2-dimethoxyacetamide

InChI

InChI=1S/C11H15NO3/c1-14-11(15-2)10(13)12-8-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3,(H,12,13)

InChI Key

MMXLGGLOHDUYTD-UHFFFAOYSA-N

Canonical SMILES

COC(C(=O)NCC1=CC=CC=C1)OC

Origin of Product

United States

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